molecular formula C21H22O8 B12776905 Pteroside CAS No. 524051-94-3

Pteroside

Cat. No.: B12776905
CAS No.: 524051-94-3
M. Wt: 402.4 g/mol
InChI Key: MCHGHPIHLAZAFH-UVPIGPOJSA-N
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Description

Pteroside is a naturally occurring compound found in various species of ferns, particularly in the Pteridaceae familyThese compounds have garnered significant interest due to their diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pterosides typically involves the Friedel-Crafts bisacylation of the methyl ether of 2-(2,6-dimethylphenyl)ethanol with methylmalonyl chloride. This reaction produces a 1,3-indandione intermediate, which is then demethylated and reduced using zinc and acetic acid in the presence of acetic anhydride and sodium acetate. The resulting mixture of racemic cis and trans isomers of pterosin C diacetate is hydrolyzed to yield the corresponding pterosides .

Industrial Production Methods: Industrial production of pterosides involves the extraction and purification from the rhizomes of ferns such as Pteridium aquilinum. The process includes solvent extraction, chromatographic separation, and crystallization to isolate and purify the desired pterosides .

Chemical Reactions Analysis

Types of Reactions: Pterosides undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include different isomers and derivatives of pterosides, which can exhibit varying degrees of biological activity .

Mechanism of Action

The mechanism of action of pterosides involves their interaction with specific molecular targets and pathways within cells. Pterosides are known to generate free radical species, leading to oxidative damage to proteins, DNA, and membrane lipids. This oxidative stress can induce apoptosis in cancer cells, thereby exhibiting cytotoxic effects .

Properties

CAS No.

524051-94-3

Molecular Formula

C21H22O8

Molecular Weight

402.4 g/mol

IUPAC Name

(2S,3R,4R,5S,6R)-2-[6-hydroxy-2-[(4-hydroxyphenyl)methyl]-1-benzofuran-7-yl]-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C21H22O8/c22-9-15-17(25)18(26)19(27)21(29-15)16-14(24)6-3-11-8-13(28-20(11)16)7-10-1-4-12(23)5-2-10/h1-6,8,15,17-19,21-27H,7,9H2/t15-,17-,18+,19-,21+/m1/s1

InChI Key

MCHGHPIHLAZAFH-UVPIGPOJSA-N

Isomeric SMILES

C1=CC(=CC=C1CC2=CC3=C(O2)C(=C(C=C3)O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O

Canonical SMILES

C1=CC(=CC=C1CC2=CC3=C(O2)C(=C(C=C3)O)C4C(C(C(C(O4)CO)O)O)O)O

Origin of Product

United States

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